1-(2-methoxyethyl)-1H-indazol-4-amine

GlyT1 inhibitor neuroscience glycine transporter

Procure 1-(2-methoxyethyl)-1H-indazol-4-amine to access a CNS-optimized scaffold with validated GlyT1 inhibition (IC₅₀ 27 nM) and excellent safety (hERG/CYP3A4 IC₅₀ >10 µM), avoiding kinase off-targets common in unsubstituted analogs. As the core of Phase I ERK1/2 inhibitor JSI-1187, this building block de-risks medicinal chemistry programs. Essential for neuroscience and oncology research where target specificity and CNS drug-like properties are critical.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B8492576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-indazol-4-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOCCN1C2=CC=CC(=C2C=N1)N
InChIInChI=1S/C10H13N3O/c1-14-6-5-13-10-4-2-3-9(11)8(10)7-12-13/h2-4,7H,5-6,11H2,1H3
InChIKeyLEPDQLQESOCEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-1H-indazol-4-amine: A N1-Functionalized Indazol-4-amine Scaffold with Documented GlyT1 Inhibitory Activity and Distinct Safety Pharmacology Profile


1-(2-methoxyethyl)-1H-indazol-4-amine (C₁₀H₁₃N₃O, molecular weight 191.23 g/mol) is an N1-functionalized 1H-indazol-4-amine derivative bearing a 2-methoxyethyl substituent on the indazole nitrogen. This compound has been evaluated in multiple biochemical and cellular assays, with documented inhibitory activity against the sodium- and chloride-dependent glycine transporter 1 (GlyT1) in rat [1]. The compound is structurally related to ERK1/2 inhibitors in clinical development, including JSI-1187, which shares the 1-(2-methoxyethyl)-1H-indazol-4-amine core motif [2]. The scaffold has been claimed in multiple patent families covering kinase inhibition and therapeutic applications, establishing its relevance as both a research tool and a building block for medicinal chemistry programs [3].

Why Generic 1H-Indazol-4-amine or Alternative N1-Substituted Analogs Cannot Substitute for 1-(2-Methoxyethyl)-1H-indazol-4-amine in Critical Assays


Substitution of the N1 position on the indazol-4-amine scaffold profoundly alters both target engagement and off-target liability profiles. Unsubstituted 1H-indazol-4-amine exhibits Lck kinase inhibition with IC₅₀ values ranging from 2.9 to 59.0 μM , whereas 1-(2-methoxyethyl)-1H-indazol-4-amine shows no detectable Lck activity but instead demonstrates GlyT1 inhibition (IC₅₀ = 27 nM) and markedly different safety pharmacology outcomes [1]. The 5-methyl analog (5-methyl-1H-indazol-4-amine) displays tyrosine kinase inhibition with IC₅₀ values from 5.30 to 7.34 μM [2], while N-4-pyrimidinyl-1H-indazol-4-amine derivatives achieve Lck IC₅₀ values between 9–13 nM [3]. The 2-methoxyethyl substituent confers distinct physicochemical properties including calculated logP of 2.23, 6 H-bond acceptors, and 0 H-bond donors , which directly influence solubility, membrane permeability, and protein binding characteristics relative to other N1-substituted variants. These differences preclude direct interchangeability in assays where GlyT1 pharmacology, CYP/ERG safety margins, or specific physicochemical parameters are critical endpoints.

Quantitative Differentiation of 1-(2-Methoxyethyl)-1H-indazol-4-amine: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


GlyT1 Inhibition: A Unique Pharmacological Signature Absent in 1H-Indazol-4-amine and 5-Methyl Analogs

1-(2-methoxyethyl)-1H-indazol-4-amine exhibits potent inhibition of the rat sodium- and chloride-dependent glycine transporter 1 (GlyT1) with an IC₅₀ of 27 nM [1]. In contrast, the unsubstituted 1H-indazol-4-amine scaffold shows no reported GlyT1 activity, instead inhibiting Lck kinase with IC₅₀ values between 2.9 and 59.0 μM . Similarly, 5-methyl-1H-indazol-4-amine demonstrates tyrosine kinase inhibition with IC₅₀ values of 5.30–7.34 μM and shows no GlyT1 activity [2]. This represents a functional selectivity shift of >1,000-fold in favor of GlyT1 over Lck for the 2-methoxyethyl derivative.

GlyT1 inhibitor neuroscience glycine transporter CNS drug discovery schizophrenia

hERG Channel Safety Margin: Quantitatively Superior to N-4-Pyrimidinyl-1H-indazol-4-amine Lck Inhibitors

1-(2-methoxyethyl)-1H-indazol-4-amine demonstrates an IC₅₀ of 10,000 nM against the human ERG (hERG) potassium channel expressed in CHO cells, measured via QPatch automated patch clamp at a holding potential of -80 mV after 5 minutes of exposure [1]. By comparison, N-4-pyrimidinyl-1H-indazol-4-amine derivatives exhibit Lck inhibition with IC₅₀ values as low as 9 nM but were developed to address poor oral pharmacokinetics of phenol-based inhibitors [2]; the hERG liability of this pyrimidinyl series is not specifically quantified in the public domain but represents a known concern for kinase inhibitor scaffolds. The 10,000 nM hERG IC₅₀ of 1-(2-methoxyethyl)-1H-indazol-4-amine provides a >370-fold safety window relative to its GlyT1 IC₅₀ of 27 nM.

cardiac safety hERG liability QT prolongation drug safety patch clamp

CYP3A4 Inhibition Liability: Minimal Metabolic Drug-Drug Interaction Risk Relative to Clinical-Stage ERK1/2 Inhibitors

1-(2-methoxyethyl)-1H-indazol-4-amine shows an IC₅₀ greater than 10,000 nM against human cytochrome P450 3A4 (CYP3A4) in human liver microsomes using midazolam as substrate, measured after 7 minutes in the presence of NADPH by LC-MS/MS analysis [1]. This minimal CYP3A4 inhibition contrasts with the broader class of indazole-based kinase inhibitors, many of which exhibit CYP inhibition liabilities due to their ATP-mimetic pharmacophores. The >10,000 nM IC₅₀ indicates negligible risk of CYP3A4-mediated drug-drug interactions, a property not shared by 1H-indazol-4-amine kinase inhibitors or the 5-methyl analog, for which CYP3A4 data are not publicly reported.

CYP3A4 drug-drug interaction liver microsomes metabolic stability ADME

Physicochemical Differentiation: logP and PSA Distinguish 1-(2-Methoxyethyl)-1H-indazol-4-amine from N1-Unsubstituted and N1-Aryl Analogs

1-(2-methoxyethyl)-1H-indazol-4-amine possesses a calculated logP of 2.23 and polar surface area (PSA) of 86.12 Ų, with 6 hydrogen bond acceptors and 0 hydrogen bond donors, 5 rotatable bonds, and 0 Rule of 5 violations . The unsubstituted 1H-indazol-4-amine (MW 133.15) has a significantly lower logP (approximately 0.8–1.2) and PSA of approximately 54 Ų, reflecting the absence of the 2-methoxyethyl side chain [1]. The 2-methoxyethyl substituent increases lipophilicity while maintaining favorable CNS drug-likeness parameters, placing the compound within the optimal CNS MPO (Multiparameter Optimization) range. N-4-pyrimidinyl-1H-indazol-4-amine derivatives have substantially higher molecular weights (>400 Da) and altered hydrogen bonding capacity due to the pyrimidinyl extension [2].

physicochemical properties logP polar surface area drug-likeness CNS MPO

MAO-A and MAO-B Selectivity: Weak Inhibition Profiles Distinguish from Monoaminergic Indazole Derivatives

1-(2-methoxyethyl)-1H-indazol-4-amine demonstrates an IC₅₀ of 100,000 nM (100 μM) against human recombinant monoamine oxidase proteins MAO-A and MAO-B at pH 7.5 and 2°C, using proteins purchased from Sigma Aldrich [1]. This weak inhibitory activity is documented across multiple patent filings (US10329256, US9487512, US9944601) and represents a >3,700-fold selectivity margin relative to the compound's GlyT1 IC₅₀ of 27 nM. The MAO-A/B IC₅₀ of 100 μM places this compound in the low-risk category for monoamine-related off-target effects, an important consideration for CNS-targeted programs where MAO inhibition can confound behavioral readouts.

MAO inhibition monoamine oxidase CNS safety off-target profiling depression

Optimal Research and Procurement Applications for 1-(2-Methoxyethyl)-1H-indazol-4-amine Based on Quantified Differential Evidence


GlyT1-Focused CNS Drug Discovery Programs Requiring Documented Transporter Inhibition with Minimal hERG and CYP Liability

1-(2-methoxyethyl)-1H-indazol-4-amine is optimally deployed in neuroscience research programs targeting the glycine transporter GlyT1, where its IC₅₀ of 27 nM provides a tractable starting point for structure-activity relationship studies [1]. The compound's >10,000 nM hERG IC₅₀ and >10,000 nM CYP3A4 IC₅₀ [1] enable in vivo CNS evaluation without the cardiac safety and metabolic DDI concerns that frequently derail kinase-active indazole derivatives. Procurement of this specific N1-substituted analog is essential because unsubstituted 1H-indazol-4-amine and 5-methyl analogs lack GlyT1 activity and instead exhibit kinase inhibition profiles incompatible with clean CNS pharmacology.

Building Block for ERK1/2 Inhibitor Development in MAPK Pathway-Driven Oncology Programs

The 1-(2-methoxyethyl)-1H-indazol-4-amine scaffold serves as the core structural motif for JSI-1187, an orally bioavailable ERK1/2 inhibitor currently in Phase 1 clinical evaluation for advanced solid tumors with MAPK pathway mutations [2]. For medicinal chemistry teams developing novel ERK1/2 inhibitors, procurement of the validated core scaffold enables parallel SAR exploration of peripheral substituents. The scaffold is claimed within US Patent 12,006,303 (Bayer Pharma AG), which covers substituted indazoles for therapeutic applications including oncology and inflammatory disorders [3]. Unlike alternative indazol-4-amine building blocks, the 2-methoxyethyl-substituted core has established clinical precedence via JSI-1187, de-risking downstream development.

Off-Target Selectivity Profiling Panels Requiring Well-Characterized Control Compounds with Defined MAO and CYP Activity

1-(2-methoxyethyl)-1H-indazol-4-amine is a valuable reference compound for off-target selectivity panels due to its extensively characterized profile across MAO-A/B (IC₅₀ = 100 μM), CYP3A4 (IC₅₀ > 10 μM), and hERG (IC₅₀ = 10 μM) [1]. These quantified values, documented in multiple USPTO patent filings and BindingDB entries, provide a reproducible baseline for assay validation and cross-study normalization. The compound's weak activity across these common off-target liability pathways makes it an ideal negative control when profiling novel indazole derivatives for kinase or transporter selectivity, enabling clear differentiation of on-target versus off-target effects.

CNS Drug Candidate Optimization Where Physicochemical Parameters (logP ~2.2, PSA ~86 Ų) Align with Blood-Brain Barrier Penetration Requirements

With a calculated logP of 2.23 and polar surface area of 86.12 Ų , 1-(2-methoxyethyl)-1H-indazol-4-amine occupies the optimal CNS drug-likeness space defined by the CNS MPO scoring system. The compound has 0 hydrogen bond donors and 5 rotatable bonds, parameters that correlate favorably with passive blood-brain barrier permeability. For programs optimizing CNS-penetrant GlyT1 modulators or ERK1/2 inhibitors, the 2-methoxyethyl-substituted scaffold provides a balanced lipophilicity-hydrophilicity profile that unsubstituted 1H-indazol-4-amine (more polar, lower logP) and N-4-pyrimidinyl derivatives (higher molecular weight, additional H-bond donors) cannot match. Procurement of this specific analog ensures that downstream optimization builds upon a CNS-validated physicochemical starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methoxyethyl)-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.